Molecular Topology vs. Valproic Acid and Valpromide: Piperidine-Driven Hydrogen-Bonding and Polarity Differentiation
The piperidine ring in Pentanamide, N-4-piperidinyl-2-propyl- provides two hydrogen bond donors and a basic nitrogen, compared to one donor for valpromide and one donor/one acceptor for valproic acid. This topology increase enables additional target interactions, reflected in a computed TPSA of 41.1 Ų versus 43.1 Ų for valpromide and 37.3 Ų for valproic acid [1]. The XLogP3 of 2.5 positions this compound in a favorable CNS drug-like lipophilicity window, unlike the more polar valproic acid (XLogP3 1.0) [1]. These differences directly impact blood-brain barrier penetration and intracellular target engagement.
| Evidence Dimension | Physicochemical profile (MW, HBD, HBA, TPSA, XLogP3, Rotatable Bonds) |
|---|---|
| Target Compound Data | MW 226.36 g/mol; HBD 2; HBA 2; TPSA 41.1 Ų; XLogP3 2.5; Rotatable bonds 6 [1] |
| Comparator Or Baseline | Valproic acid (MW 144.21 g/mol; HBD 1; HBA 2; TPSA 37.3 Ų; XLogP3 1.0; Rotatable bonds 4) and Valpromide (MW 143.23 g/mol; HBD 1; HBA 1; TPSA 43.1 Ų; XLogP3 2.0; Rotatable bonds 3) [1] |
| Quantified Difference | MW increase of 57–58% vs. valproic acid/valpromide; HBD increased by 1 vs. both; TPSA increased by 3.8 Ų vs. valproic acid; XLogP3 increased by 1.5 vs. valproic acid, 0.5 vs. valpromide [1] |
| Conditions | Computed properties per PubChem (XLogP3, Cactvs) [1] |
Why This Matters
The distinct combination of higher molecular weight, additional hydrogen bond donor, and optimized lipophilicity differentiates this compound from valproic acid and valpromide, making it uniquely suited for CNS applications where balanced permeability and solubility are critical.
- [1] PubChem. Pentanamide, N-4-piperidinyl-2-propyl- (CID 3075850) and Valproic acid (CID 3121). View Source
